molecular formula C6H10O6 B073215 D-Glucono-1,4-lactone CAS No. 1198-69-2

D-Glucono-1,4-lactone

Cat. No.: B073215
CAS No.: 1198-69-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-TXICZTDVSA-N
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Description

D-Glucono-1,4-lactone, also known as gluconolactone, is an organic compound with the chemical formula C6H10O6. It is a lactone derived from D-gluconic acid and is commonly found as a white, odorless crystalline powder. This compound is an oxidized derivative of glucose and is widely used in the food industry as a sequestrant, acidifier, and leavening agent .

Mechanism of Action

Target of Action

D-Glucono-1,4-lactone primarily targets the enzyme amygdalin beta-glucosidase , acting as a complete inhibitor at concentrations of 1 mM . It also targets the enzyme glucose oxidase , which is involved in its production .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits the enzyme amygdalin beta-glucosidase, preventing it from catalyzing the hydrolysis of amygdalin . It also acts as an antifungal agent .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This reaction generates hydrogen peroxide as a byproduct . This compound is also a crucial intermediate metabolite in the pentose phosphate pathway (PPP) .

Pharmacokinetics

It is known that upon addition to water, this compound is partially hydrolyzed to gluconic acid . The rate of hydrolysis is increased by heat and high pH .

Result of Action

The action of this compound results in several molecular and cellular effects. It has antioxidant and free radical scavenging effects . It also stimulates cellulase gene expression . Moreover, it has antiaging and skin-firming properties .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the pH value greatly affects its action. At 1 or 2% in a mineral media solution, it causes the pH to drop below 3 . Its rate of hydrolysis is also increased by heat and high pH .

Biochemical Analysis

Biochemical Properties

D-Glucono-1,4-lactone plays a crucial role in biochemical reactions. It is involved in the production of D-gluconic acid, a reactant of undoubtable interest in different industrial areas . The compound interacts with enzymes such as glucose oxidase and gluconolactonase .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by participating in various cellular processes. For instance, it is involved in the oxidative pentose phosphate pathway in Saccharomyces cerevisiae, affecting the doubling time and activated enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is converted to D-gluconic acid by the enzyme glucose oxidase . This conversion influences various molecular processes, including enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. It is known for its stability and slow degradation . Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to 6-phospho-D-gluconate, providing roughly the same amount of metabolic energy as one gram of sugar .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucono-1,4-lactone is typically synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces this compound and hydrogen peroxide as by-products: [ \text{C6H12O6} + \text{O2} \rightarrow \text{C6H10O6} + \text{H2O2} ] The lactone can also be prepared by the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of glucose using glucose oxidase. The process is carried out under controlled conditions to ensure high yield and purity. The resulting product is then purified and crystallized to obtain the final compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Glucono-1,4-lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific lactone ring structure and its ability to hydrolyze to gluconic acid. This property makes it particularly useful in food and pharmaceutical applications where controlled acidification is required .

Properties

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316621
Record name D-Gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-69-2
Record name D-Gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-GLUCONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62S8J9R28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
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reactant
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200 mL
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1 g
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[Compound]
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steel
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0 (± 1) mol
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reactant
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Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucono-1,4-lactone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What are the potential health benefits associated with D-glucono-1,4-lactone?

A1: While this compound itself may not be the direct actor, research suggests that its derivatives, particularly those found naturally in fruits and vegetables, exhibit promising effects:

  • Antioxidative Activity: Studies using human blood platelet models demonstrated that this compound, alongside sodium D-gluconate and calcium D-glucarate, effectively inhibited thrombin-induced arachidonic peroxidation and platelet protein oxidation/nitration caused by peroxynitrite. These compounds significantly reduced the generation of carbonyl groups, thiol oxidation, and nitrotyrosine formation. [] This suggests potential benefits in preventing excessive platelet activation through antioxidant mechanisms. []
  • α-Glucosidase Inhibition: this compound demonstrated significant α-glucosidase inhibitory activity in a study using a yeast model. It exhibited an IC50 value of 6.5 μM, effectively inhibiting the enzyme competitively. []

Q2: What is the role of this compound in the context of oxidative stress?

A2: Research suggests that this compound, along with its derivatives sodium D-gluconate and calcium D-glucarate, act as antioxidants, particularly in the context of platelet activation under oxidative stress. These compounds effectively scavenge reactive oxygen species (ROS), thus mitigating oxidative damage to biomolecules. []

Q3: How does this compound compare to other antioxidants in terms of efficacy?

A3: Comparative studies using a human blood platelet model under oxidative stress conditions revealed that while all three tested compounds (this compound, sodium D-gluconate, and calcium D-glucarate) exhibited significant antioxidant activity, sodium D-gluconate demonstrated the most potent preventive effect. []

Q4: Can you explain the formation of this compound through irradiation and its significance?

A4: Research has shown that this compound is one of the several oxidation products formed when aerated, aqueous alpha-D-glucose solutions are subjected to either ultrasonic waves or gamma-rays. [] The fact that identical products arise from both methods suggests that the same primary species and subsequent reactions are involved in the product formation pathways. [] This finding is crucial as it sheds light on the potential degradation pathways of glucose in various environments, including biological systems.

Q5: What is the role of this compound in the synthesis of other compounds?

A5: this compound serves as a key starting material in various synthetic pathways:

  • 2-Deoxy-L-ribose Synthesis: this compound is employed as a precursor in synthesizing 2-deoxy-L-ribose, a crucial intermediate in the production of L-nucleosides. []
  • D-Arabinose Synthesis: Studies have demonstrated the effectiveness of cerium(IV) sulfate in sulfuric acid to oxidatively decarboxylate aldonolactones like this compound. This reaction leads to the formation of the corresponding lower sugar, with D-arabinose being obtained in high yield (94%) from D-glucono-1,5-lactone. []
  • Open-chain Carbohydrate Amide Synthesis: Researchers have synthesized novel open-chain carbohydrate amides with acetylcholinesterase inhibitory activity starting from diacetone glucose, which is first converted to perbenzyl this compound before reacting with various amines. [] This highlights the potential of this compound as a scaffold for developing new therapeutic agents.

Q6: Are there any notable applications of this compound in biological research?

A6: this compound has been investigated for its influence on microbial activity:

  • Cellulase Production: Studies exploring the impact of this compound on the bacterium Clostridium thermocellum revealed its effect on the production of various cellulases, including CMCase (carboxymethylcellulase), pNPCase (p-nitrophenyl β-D-cellobioside hydrolase), and true cellulase. [] This finding has implications for optimizing cellulase production for various biotechnological applications.

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